molecular formula C8H6N4O4 B13688542 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Cat. No.: B13688542
M. Wt: 222.16 g/mol
InChI Key: FBUIRXITDWOQCH-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a fused imidazole and pyridine ring system, with a methyl group at the 5-position, a nitro group at the 6-position, and a carboxylic acid group at the 2-position.

Preparation Methods

The synthesis of 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonia can lead to the formation of the imidazo[4,5-b]pyridine core. Subsequent nitration and methylation steps can introduce the nitro and methyl groups, respectively. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and catalysts such as palladium on carbon. .

Scientific Research Applications

5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

5-methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N4O4/c1-3-5(12(15)16)2-4-6(9-3)11-7(10-4)8(13)14/h2H,1H3,(H,13,14)(H,9,10,11)

InChI Key

FBUIRXITDWOQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)N=C(N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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